Ethyl 3,5-difluoro-2-hydroxybenzoate
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Overview
Description
Ethyl 3,5-difluoro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-difluoro-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to achieve high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-difluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3,5-difluoro-2-hydroxybenzoic acid or 3,5-difluoro-2-ketobenzoic acid.
Reduction: Ethyl 3,5-difluoro-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-difluoro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3,5-difluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl and ester groups may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 3,5-difluoro-2-hydroxybenzoate can be compared with other similar compounds such as:
Ethyl 3,5-dichloro-2-hydroxybenzoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.
Ethyl 3,5-dibromo-2-hydroxybenzoate: Bromine atoms instead of fluorine, resulting in different chemical behavior.
Ethyl 3,5-difluoro-4-hydroxybenzoate: Hydroxyl group at a different position, affecting its reactivity and interactions.
The uniqueness of this compound lies in the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
ethyl 3,5-difluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3 |
InChI Key |
BSDHLNJSPLEGID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)F)O |
Origin of Product |
United States |
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